Procaterol

Description

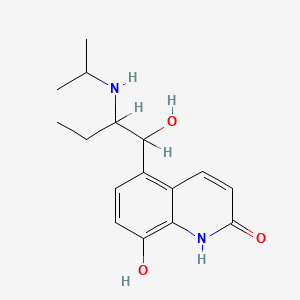

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNXQNWAXFXVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860939 | |

| Record name | 8-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]butyl}quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60443-17-6, 72332-33-3 | |

| Record name | NSC308904 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060443176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC308904 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Procaterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Derivatization of Procaterol Hydrochloride

This guide provides a comprehensive overview of the synthetic pathways for procaterol hydrochloride, a potent β2-adrenergic receptor agonist, and its derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core synthetic strategies, the rationale behind experimental choices, and the structure-activity relationships (SAR) that guide the development of novel bronchodilators.

Introduction: The Pharmacological Significance of this compound

This compound is a selective, long-acting β2-adrenergic receptor agonist used clinically as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is mediated by the stimulation of β2-receptors on bronchial smooth muscle, which triggers a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP).[3][4] This leads to smooth muscle relaxation, resulting in bronchodilation and increased airflow.[2][3]

The chemical structure of this compound, (±)-(1R,2S)-rel-8-Hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]-quinolin-2(1H)-one, features a carbostyril (8-hydroxyquinolin-2(1H)-one) core, which distinguishes it from other catecholamine-based bronchodilators.[5] This unique scaffold, coupled with the amino alcohol side chain, is crucial for its high potency and selectivity. Understanding its synthesis is fundamental to exploring new chemical entities with improved therapeutic profiles.

Core Synthesis of this compound Hydrochloride

The most established and industrially relevant synthesis of this compound is a multi-step process commencing from 8-hydroxycarbostyril.[5] This pathway is valued for its straightforward reaction sequence and accessible starting materials.

The synthesis can be dissected into four critical stages:

-

Friedel-Crafts Acylation: Introduction of the butyryl side chain.

-

Amination: Installation of the isopropylamino group.

-

Stereoselective Reduction: Formation of the critical amino alcohol moiety.

-

Salt Formation: Conversion to the stable hydrochloride salt.

Sources

- 1. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

The Preclinical Pharmacological Profile of Procaterol: A Technical Guide for Drug Development Professionals

Introduction: Rationale and Significance

Procaterol is a potent, second-generation, long-acting beta-2 adrenergic receptor (β2-AR) agonist developed for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary therapeutic action is potent and sustained bronchodilation.[1][2] Understanding the preclinical pharmacological profile of a compound like this compound is fundamental for drug development professionals. This data forms the bedrock of its clinical development, providing the mechanistic rationale for its efficacy, a predictive window into its safety profile, and the necessary pharmacokinetic data to design early-phase human trials.

This guide provides an in-depth analysis of the essential preclinical studies that have characterized this compound. We will move beyond a simple recitation of facts to explore the causality behind the experimental designs, offering insights into how each data point contributes to a comprehensive understanding of the drug's behavior in vitro and in vivo.

Part 1: Molecular Mechanism and Receptor Selectivity

The cornerstone of this compound's therapeutic utility lies in its selective and potent interaction with the β2-AR, a G-protein coupled receptor (GPCR) predominantly expressed on airway smooth muscle cells.

Signaling Pathway

Activation of the β2-AR by an agonist like this compound initiates a well-defined signaling cascade. This pathway is the primary mechanism responsible for smooth muscle relaxation.[3]

-

Agonist Binding: this compound binds to the extracellular domain of the β2-AR.

-

G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: The accumulation of intracellular cAMP activates Protein Kinase A (PKA).

-

Myosin Light Chain Kinase (MLCK) Phosphorylation: PKA phosphorylates and inactivates MLCK, the enzyme responsible for phosphorylating myosin and causing muscle contraction.

-

Reduced Intracellular Calcium: PKA also acts to reduce intracellular calcium (Ca2+) concentrations, further contributing to relaxation.[3]

-

Muscle Relaxation: The net effect is the relaxation of bronchial smooth muscle, leading to bronchodilation.[3]

Below is a diagram illustrating this critical signaling pathway.

Caption: this compound-induced β2-AR signaling cascade.

Receptor Binding Affinity and Selectivity

Expertise & Experience: The therapeutic index of a β-agonist is critically dependent on its selectivity for the β2-AR (mediating bronchodilation) over the β1-AR (mediating cardiac effects like tachycardia) and β3-AR. Radioligand binding assays are the gold standard for quantifying this selectivity at the molecular level. These assays measure the affinity (Ki) of a drug for a specific receptor subtype, typically using cloned human receptors expressed in cell lines to ensure specificity and eliminate confounding variables from native tissue. A lower Ki value indicates higher binding affinity.

Protocol: Radioligand Competition Binding Assay

-

System Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with either human β1, β2, or β3-adrenoceptors are cultured and harvested.[4]

-

Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [3H]-CGP 12177, is used to label the entire receptor population.[4]

-

Competition: The cell preparations are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (this compound).

-

Separation & Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters (representing bound ligand) is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Data Presentation: The selectivity of this compound for human β-adrenoceptor subtypes is summarized below.

| Compound | β1-AR (pKi) | β2-AR (pKi) | β3-AR (pKi) | β2 vs β1 Selectivity (Fold) |

| This compound | 4.81 ± 0.02 | 7.11 ± 0.04 | 3.99 ± 0.11 | ~200 |

(Data sourced from Baker, 2010)[4]

Trustworthiness: The data clearly demonstrates that this compound possesses a binding affinity for the β2-AR that is approximately 200-fold higher than its affinity for the β1-AR. This high degree of selectivity, determined at the receptor level, is a key predictor of its favorable therapeutic window, minimizing the potential for cardiac side effects at therapeutic doses.

Part 2: In Vitro Functional Pharmacology

While binding affinity indicates how well a drug binds to a receptor, functional assays are required to measure the biological response it elicits (i.e., its potency and efficacy). For a bronchodilator, the most relevant in vitro models involve isolated airway smooth muscle preparations.

Expertise & Experience: The guinea pig isolated trachea is a classic and highly predictive model for assessing bronchodilator activity. The tissue is suspended in an organ bath, and its contraction and relaxation are measured isometrically. To assess relaxant properties, the tissue is first pre-contracted with a spasmogen like histamine or a cholinergic agonist (e.g., acetylcholine) to induce a stable tone against which relaxation can be measured. The potency of the agonist is typically expressed as a pD2 value (the negative logarithm of the EC50), with higher values indicating greater potency.

Protocol: Guinea Pig Tracheal Ring Relaxation Assay

-

Tissue Dissection: Tracheas are isolated from guinea pigs and cut into rings.[5][6]

-

Mounting: Tracheal rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Tension is recorded using an isometric force transducer.

-

Equilibration: Tissues are allowed to equilibrate under a resting tension for a defined period.

-

Contraction: A stable contraction is induced using a spasmogen, such as histamine (10 µM).[6]

-

Cumulative Concentration-Response: Once a stable plateau of contraction is achieved, this compound is added to the bath in a cumulative manner (i.e., increasing concentrations without washing out the previous concentration).

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-induced contraction. A concentration-response curve is plotted, and the EC50 and pD2 values are calculated.

Data Presentation: this compound demonstrates potent relaxant activity in various airway smooth muscle preparations.

| Preparation | Parameter | Value | Reference |

| Guinea Pig Trachea (Histamine-contracted) | pD2 | > isoproterenol & salbutamol | [5] |

| Dog Trachea (ACh-contracted) | ID50 | 0.3 nM | [3] |

| Dog Trachea (Histamine-contracted) | ID50 | 0.01 - 0.15 nM | [3] |

| Human Bronchus (LTD4-contracted) | Potency | > isoprenaline & salbutamol | [2] |

Trustworthiness: The functional data corroborates the binding assays, confirming that this compound is a highly potent agonist. Notably, studies show its potency is consistently greater than that of first-generation β-agonists like isoprenaline and salbutamol in relaxing airway tissue from multiple species, including humans.[2][5]

Anti-Inflammatory and Ancillary Mechanisms

Beyond direct smooth muscle relaxation, preclinical studies have revealed additional mechanisms that may contribute to this compound's clinical efficacy.

-

Inhibition of Mediator Release: In passively sensitized human lung fragments, this compound (10⁻¹⁰ to 10⁻⁷ M) dose-dependently inhibits the antigen-induced release of inflammatory mediators, including histamine and leukotrienes.[2] This suggests a stabilizing effect on mast cells.

-

Prejunctional Inhibition: In human and dog bronchial tissue, this compound at low concentrations (10⁻¹⁰ to 10⁻⁷ M) reduces contractions evoked by electrical field stimulation without affecting the response to exogenously applied acetylcholine.[7][8] This indicates a prejunctional action, where this compound inhibits the release of acetylcholine from vagal nerve terminals, thereby reducing cholinergic bronchoconstrictor tone.[7][8]

Caption: Multifaceted mechanisms of this compound action.

Part 3: In Vivo Pharmacology

In vivo studies are essential to confirm that the promising in vitro properties of a drug translate into a therapeutic effect in a whole-animal system, which incorporates the complexities of absorption, distribution, metabolism, and excretion (ADME).

Expertise & Experience: Allergen-challenge models in rodents are widely used to mimic key features of allergic asthma, including airway hyperresponsiveness (AHR) and eosinophilic inflammation. In these models, animals are sensitized and subsequently challenged with an allergen (e.g., ovalbumin, OVA) to induce an asthma-like phenotype. The efficacy of a test compound is then assessed by its ability to prevent or reverse these features.

Protocol: Murine Model of Allergic Airway Inflammation

-

Sensitization: Mice are sensitized via intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant (alum).[9]

-

Challenge: After the sensitization period, mice are challenged with inhaled OVA aerosols to induce airway inflammation and hyperresponsiveness.[9]

-

Drug Administration: this compound is administered to a treatment group (e.g., orally) during the challenge phase. A control group receives a vehicle.[9]

-

Assessment of Airway Hyperresponsiveness (AHR): Following the final challenge, mice are anesthetized, tracheostomized, and placed in a plethysmograph. Airway resistance is measured at baseline and after challenge with increasing concentrations of a bronchoconstrictor like acetylcholine.

-

Assessment of Inflammation: Bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the airways. The total and differential cell counts (especially eosinophils) in the BAL fluid are determined.[9]

Key Findings: In a murine model of asthma, oral administration of this compound at a clinically relevant dose did not worsen airway hyperresponsiveness. Furthermore, it significantly reduced the number of eosinophils in the bronchoalveolar lavage fluid compared to untreated animals, demonstrating an anti-inflammatory effect in vivo.[9]

Another study in mice demonstrated that this compound has a positive inotropic effect on the diaphragm, increasing its contractility both in vivo (after inhalation) and in vitro.[10] This suggests a potential secondary benefit in improving the function of respiratory muscles.

Part 4: Preclinical Pharmacokinetics and Toxicology

Pharmacokinetics

Expertise & Experience: Preclinical pharmacokinetic (PK) studies in animals (typically one rodent, e.g., rat, and one non-rodent, e.g., dog) are crucial for understanding a drug's ADME profile. These studies determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). This information is vital for selecting doses for toxicology studies and predicting human pharmacokinetics.

While specific, detailed PK data tables from rat and dog preclinical studies are often proprietary and not always published, metabolic profiles have been described. In dogs, as in humans, this compound is metabolized via glucuronide conjugation and N-deisopropylation to form desisopropylthis compound.[11] This indicates that the metabolic pathway is conserved across these species.

For illustrative purposes, the pharmacokinetic profile in humans following oral administration shows rapid absorption.[12]

| Parameter | Value (Human, Oral) | Reference |

| Tmax (Time to Peak) | ~1.6 hours | [12] |

| t1/2 (Elimination Half-life) | ~4.2 hours | [12] |

| Primary Elimination Route | Hepatic Metabolism | [12] |

Safety Pharmacology and Toxicology

Expertise & Experience: Before any drug can be tested in humans, it must undergo a rigorous battery of safety and toxicology studies in animals, typically conducted under Good Laboratory Practice (GLP) regulations.[13]

-

Safety Pharmacology Core Battery: This investigates the effects of the drug on vital organ systems. For a β2-agonist, the cardiovascular (effects on heart rate, blood pressure, ECG) and respiratory systems are of primary importance. Central nervous system (CNS) assessments (e.g., Irwin test or functional observational battery) are also standard.[13] These studies are designed to detect exaggerated pharmacodynamic effects (e.g., tachycardia, tremor) and any off-target effects.

-

Acute Toxicity: These studies determine the effects of a single high dose of the drug and can be used to estimate the median lethal dose (LD50).[14]

-

Repeat-Dose Toxicity: These studies involve daily administration of the drug for extended periods (e.g., 28 days, 90 days) in at least two species (one rodent, one non-rodent).[15] They are designed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL), which is critical for setting safe starting doses in clinical trials.[15]

While specific NOAEL or LD50 values for this compound are not available in the cited public literature, the clinical safety profile is consistent with its mechanism of action. The most frequently reported side effects in clinical trials are tremor and nervousness, which are known on-target effects of systemic β2-AR stimulation.[1] Importantly, significant drug-related changes in ECGs, heart rate, or blood pressure were not observed in controlled clinical studies at therapeutic doses, aligning with the high β2-selectivity demonstrated in preclinical assays.[1]

Conclusion

The preclinical profile of this compound provides a robust and coherent rationale for its clinical use as a bronchodilator. The journey from molecular interaction to in vivo efficacy is clearly defined:

-

High-Affinity & Selective Binding: It binds to the β2-AR with high affinity and ~200-fold selectivity over the β1-AR.

-

Potent Functional Activity: This binding translates into potent, dose-dependent relaxation of airway smooth muscle from multiple species, including humans, at potencies exceeding older β-agonists.

-

Multifaceted Mechanism: Its efficacy is enhanced by ancillary mechanisms, including inhibition of inflammatory mediator release and suppression of cholinergic nerve activity.

-

In Vivo Efficacy: These in vitro properties are confirmed in animal models of asthma, where it demonstrates both bronchodilator and anti-inflammatory effects.

-

Predictive Safety: The high β2-selectivity predicts a favorable safety margin, which is borne out in clinical observations where cardiovascular side effects are minimal at therapeutic doses.

This comprehensive preclinical evaluation exemplifies a successful drug development paradigm, where a clear understanding of the pharmacology and toxicology in non-clinical models provides a strong foundation for safe and effective application in human patients.

References

-

Itabashi, S., et al. (1990). Relaxing actions of this compound, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea. British Journal of Pharmacology, 99(4), 797–802. [Link]

-

Mita, H., Shida, T. (1984). Effect of this compound on the isolated airway smooth muscle and the release of anaphylactic chemical mediators from the isolated lung fragments. Arerugi, 33(2), 110-8. [Link]

-

Fujii, T., et al. (1990). Effects of this compound, a beta-2-adrenoceptor stimulant, on neuroeffector transmission in human bronchial tissue. Respiration; international review of thoracic diseases, 57(4), 223-8. [Link]

-

Tashman, H. L., et al. (1983). A placebo-controlled trial of this compound: a new long-acting oral beta 2-agonist in bronchial asthma. The American review of respiratory disease, 127(4), 439-43. [Link]

-

Eldon, M. A., et al. (1992). Clinical pharmacokinetics of this compound: dose proportionality after administration of single oral doses. Biopharmaceutics & drug disposition, 13(9), 663-9. [Link]

-

Shindoh, C., et al. (2007). Inhalation and incubation with this compound increases diaphragm muscle contractility in mice. Allergology International, 56(3), 285-91. [Link]

-

Ida, H., et al. (1993). Tracheal Relaxing Effects and Beta 2-selectivity of TA-2005, a Newly Developed Bronchodilating Agent, in Isolated Guinea Pig Tissues. Japanese Journal of Pharmacology, 61(1), 71-8. [Link]

-

Mitsuoka, K., et al. (2017). Evaluation of Bioequivalence Between the New this compound Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double-Blind, Double-Dummy, Crossover Comparison Study: A Phase 3 Study. Clinical pharmacology in drug development, 6(5), 488-495. [Link]

-

Shanghai Jiao Tong University School of Medicine. (2010). Efficacy and Safety Study of this compound Hydrochloride to Treat Patients With Cough Variant Asthma (CVA). MedPath. [Link]

-

ResearchGate. (n.d.). Dose proportionality assessment of AUC 0→24 h and C max in rats and dogs receiving an iv dose of L-P. ResearchGate. [Link]

-

Nucro-Technics. (2025). Safety Pharmacology Studies. Nucro-Technics. [Link]

-

Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2 - and β3-adrenoceptors. British journal of pharmacology, 160(5), 1048–1061. [Link]

-

Suzuki, R., et al. (1992). [Clinical study on benefit and safety of frequent inhalation of aerosolized this compound hydrochloride in aged acute asthmatics]. Nihon Kyobu Shikkan Gakkai Zasshi, 30(12), 2105-11. [Link]

-

Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British journal of pharmacology, 144(3), 317–322. [Link]

-

ResearchGate. (2025). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. ResearchGate. [Link]

-

Shintani, S., et al. (1980). The metabolites of this compound HCl in urine and faeces of dog and man. Xenobiotica; the fate of foreign compounds in biological systems, 10(3), 191-8. [Link]

-

U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. FDA. [Link]

-

Tashimo, H., et al. (2007). Effect of this compound, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness. Allergology International, 56(3), 241-7. [Link]

-

Crowe, M. J., et al. (1982). A comparative study of a new selective beta 2-adrenoceptor agonist, this compound and salbutamol in asthma. British journal of clinical pharmacology, 14(6), 787–791. [Link]

-

Laitinen, L. A., et al. (1983). Comparison between oral this compound and salbutamol in patients with bronchial asthma. Current medical research and opinion, 8(8), 562-7. [Link]

-

Eldon, M. A., et al. (1993). Clinical pharmacokinetics and relative bioavailability of oral this compound. Pharmaceutical research, 10(4), 603-5. [Link]

-

Zeng, X. P., et al. (2001). Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues. British Journal of Pharmacology, 134(3), 661–666. [Link]

-

Fedan, J. S., et al. (1989). Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists. British journal of pharmacology, 98(2), 467-74. [Link]

-

Cazzola, M., et al. (2012). β2-adrenoceptor agonists: current and future direction. British journal of pharmacology, 165(1), 18–49. [Link]

-

Zeng, X. P., et al. (2001). Tracheal relaxing effects and beta2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues. British journal of pharmacology, 134(3), 661-6. [Link]

-

Science.gov. (n.d.). repeat-dose toxicity study: Topics by Science.gov. Science.gov. [Link]

-

Creative Biolabs. (n.d.). Repeat Dose Toxicity. Creative Biolabs. [Link]

-

U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. FDA. [Link]

-

Mitsuoka, K., et al. (2017). Evaluation of Bioequivalence Between the New this compound Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double-Blind, Double-Dummy, Crossover Comparison Study: A Phase 3 Study. Clinical Pharmacology in Drug Development, 6(5), 488–495. [Link]

-

Dahl, R., et al. (1983). Inhaled this compound versus salbutamol in bronchial asthma. European journal of respiratory diseases, 64(4), 279-83. [Link]

-

Siklós, K., et al. (1998). A comparative study of guinea pig and rat tracheal reactivity. General pharmacology, 30(2), 261-6. [Link]

-

Ito, Y., et al. (1990). Pre- and post-junctional actions of this compound, a beta 2-adrenoceptor stimulant, on dog tracheal tissue. British journal of pharmacology, 99(1), 135-40. [Link]

Sources

- 1. A placebo-controlled trial of this compound: a new long-acting oral beta 2-agonist in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on the isolated airway smooth muscle and the release of anaphylactic chemical mediators from the isolated lung fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relaxing actions of this compound, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tracheal relaxing effects and beta 2-selectivity of TA-2005, a newly developed bronchodilating agent, in isolated guinea pig tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound, a beta-2-adrenoceptor stimulant, on neuroeffector transmission in human bronchial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pre- and post-junctional actions of this compound, a beta 2-adrenoceptor stimulant, on dog tracheal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhalation and incubation with this compound increases diaphragm muscle contractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The metabolites of this compound HCl in urine and faeces of dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics and relative bioavailability of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nucro-technics.com [nucro-technics.com]

- 14. fda.gov [fda.gov]

- 15. Repeat Dose Toxicity - Creative Biolabs [creative-biolabs.com]

The Genesis and Evolution of Procaterol: A Technical Guide to a Potent β2-Adrenergic Agonist

An In-depth Exploration of the Discovery, Preclinical and Clinical Development, and Therapeutic Application of a Key Bronchodilator

Abstract

Procaterol, a potent and selective β2-adrenergic receptor agonist, has been a significant therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) for several decades. This technical guide provides a comprehensive overview of the discovery and development history of this compound, intended for researchers, scientists, and drug development professionals. The narrative delves into the initial discovery efforts by Otsuka Pharmaceutical, the pivotal structure-activity relationship (SAR) studies that led to its synthesis, and its detailed pharmacological characterization. We will explore its mechanism of action, preclinical development in relevant animal models, and the extensive clinical trials that established its efficacy and safety profile for both oral and inhaled formulations. This guide aims to be a definitive resource, integrating historical context with detailed scientific data to illuminate the journey of this compound from a promising chemical entity to a valuable therapeutic tool.

Introduction: The Quest for a Superior Bronchodilator

The mid-20th century saw the rise of β-adrenergic agonists as the cornerstone of bronchodilator therapy. Early non-selective agonists like isoproterenol, while effective, were fraught with cardiovascular side effects due to their action on β1-adrenergic receptors in the heart. This spurred the quest for β2-selective agonists that could preferentially target the β2-receptors in the bronchial smooth muscle, leading to bronchodilation with minimal cardiac stimulation. This therapeutic need set the stage for the development of a new generation of bronchodilators, including the subject of this guide, this compound.

The Discovery of this compound: A Journey of Chemical Innovation

The story of this compound begins in the early 1970s at Otsuka Pharmaceutical in Japan.[1] Researchers embarked on a program to develop a novel, potent, and long-acting β2-adrenergic agonist with a favorable safety profile.

Lead Compound and Structure-Activity Relationship (SAR) Studies

The development of this compound emerged from systematic modifications of the quinolinone skeleton.[2] While the specific initial lead compounds are not extensively detailed in the readily available literature, the research focused on optimizing the side chain attached to the 8-hydroxyquinolinone core. Key insights from structure-activity relationship (SAR) studies of quinoline derivatives guided the synthesis of a series of analogues.[3][4][5] A pivotal publication by Yoshizaki et al. in 1993 detailed the synthesis and evaluation of this compound derivatives with substituents at the 7-position of the carbostyril moiety.[6] This study revealed that modifications at this position generally led to a decrease in β-adrenoceptor stimulant activity, highlighting the importance of the unsubstituted quinolinone core for optimal pharmacological effect.[6]

The culmination of these efforts was the synthesis of (±)-(1R,2S)-rel-8-Hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]-quinolin-2(1H)-one, which was named this compound.[7] Its unique chemical structure, featuring a carbostyril nucleus, distinguished it from other β2-agonists of the time.[8]

Chemical Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride involves a multi-step process. While several variations exist, a common pathway is as follows:[9][10]

Synthetic Pathway Overview

The synthesis generally begins with the acylation of 8-hydroxycarbostyril.[7] This is followed by a series of reactions to introduce the aminobutyl side chain.

Caption: A simplified workflow for the synthesis of this compound Hydrochloride.

Detailed Experimental Protocol

A representative, though not exhaustive, protocol for the synthesis of this compound hydrochloride is as follows:

Step 1: Acylation of 8-Hydroxyquinolone 8-Hydroxyquinolone is subjected to a Friedel-Crafts acylation reaction with 2-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[9]

Step 2: Amination The resulting intermediate is then aminated by reaction with isopropylamine. This step introduces the N-isopropyl group, which is crucial for its β2-selectivity.

Step 3: Reduction The ketone group in the side chain is reduced to a hydroxyl group, typically using a reducing agent like sodium borohydride.[7]

Step 4: Salt Formation Finally, the this compound base is treated with hydrochloric acid to form the more stable and water-soluble this compound hydrochloride salt.[9]

Mechanism of Action: Selective β2-Adrenergic Stimulation

This compound exerts its therapeutic effect by acting as a selective agonist at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[11][12]

The β2-Adrenergic Signaling Pathway

The binding of this compound to the β2-adrenergic receptor initiates a well-defined signaling cascade:[13][14]

Caption: The signaling cascade initiated by this compound binding to the β2-adrenergic receptor.

This increase in intracellular cAMP leads to the activation of protein kinase A (PKA), which in turn phosphorylates several target proteins, ultimately resulting in a decrease in intracellular calcium levels and relaxation of the airway smooth muscle, leading to bronchodilation.[15]

Receptor Selectivity

A key feature of this compound is its high selectivity for β2- over β1-adrenergic receptors. This selectivity is crucial for minimizing cardiovascular side effects. Studies have demonstrated a β2:β1 selectivity ratio of 612 for this compound.[6] This high selectivity is attributed to specific interactions between the this compound molecule and amino acid residues within the binding pocket of the β2-adrenergic receptor.[16] Specifically, the hydroxyl group of Tyr308 in the seventh transmembrane domain of the β2-receptor is thought to interact with the protonated amine of this compound through a hydrophilic interaction, contributing to its high binding affinity and selectivity.[16]

Preclinical Development: Establishing a Pharmacological Profile

The preclinical evaluation of this compound was instrumental in characterizing its pharmacological properties and establishing its potential as a therapeutic agent. These studies were largely conducted in animal models, with the guinea pig model of asthma playing a particularly important role due to the similarities in airway anatomy and response to inflammatory mediators with humans.[17][18]

In Vitro Studies

-

Receptor Binding Assays : Competitive radioligand binding assays were used to determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors. These studies confirmed its high affinity and selectivity for the β2-receptor.[13][19][20]

-

Functional Assays : In vitro functional assays, such as cAMP accumulation assays in cells expressing β2-receptors, were performed to quantify the potency (EC50) and efficacy of this compound as an agonist.[14]

In Vivo Studies in Animal Models

-

Guinea Pig Asthma Model : this compound demonstrated potent bronchodilatory effects in guinea pig models of allergen-induced bronchoconstriction.[7][10][21][22] It was shown to be more potent than salbutamol in protecting against antigen-induced bronchoconstriction.[10]

-

Experimental Protocol: Guinea Pig Model of Allergen-Induced Bronchoconstriction

-

Sensitization: Guinea pigs are sensitized to an allergen, typically ovalbumin, via intraperitoneal injection or inhalation.

-

Drug Administration: this compound or a control substance is administered, often via inhalation or intravenous injection, prior to allergen challenge.

-

Allergen Challenge: The sensitized animals are challenged with an aerosolized solution of the allergen.

-

Measurement of Bronchoconstriction: Airway resistance is measured using techniques such as whole-body plethysmography to quantify the degree of bronchoconstriction.

-

Data Analysis: The protective effect of this compound is determined by comparing the degree of bronchoconstriction in treated animals to that in control animals.

-

-

-

Other Animal Models : Studies in dogs and cats also confirmed the potent and long-lasting bronchodilatory effects of this compound.[13]

Clinical Development: From Bench to Bedside

The clinical development program for this compound was designed to evaluate its efficacy, safety, and optimal dosage in patients with asthma and COPD. Numerous clinical trials have been conducted on both oral and inhaled formulations.

Phase I: Pharmacokinetics and Safety in Healthy Volunteers

Initial studies in healthy volunteers established the pharmacokinetic profile of this compound. Following oral administration, the time to peak plasma concentration is approximately 1.4 hours, with an elimination half-life of about 3.83 hours.[8][9][23] The primary route of metabolism is glucuronide conjugation in the liver.[9]

Phase II and III: Efficacy and Safety in Patients

A multitude of clinical trials have demonstrated the efficacy of this compound in improving lung function and relieving symptoms in patients with obstructive airway diseases.[1][11][12][14][21][24][25][26][27][28][29]

Table 1: Summary of Key Clinical Trial Data for this compound

| Study/Reference | Formulation | Patient Population | Dosage | Key Efficacy Endpoints (Change from Baseline) | Key Safety Findings |

| Placebo-controlled trial[11][14] | Oral | 45 patients with chronic reversible airway disease | 0.05 mg or 0.10 mg twice daily | Significant improvement in FEV1 and daily peak flow rates compared to placebo. | Tremor and nervousness were the most frequent side effects, occurring in a dose-related manner. |

| Multiclinic study[12][27] | Metered-Dose Inhaler | 210 patients with mild to moderate reversible airway obstruction | 0.01 mg/inhalation (1 or 2 inhalations three times daily) | Significant improvement in FEV1 for up to 7 hours. Mean percent increase in FEV1 of 35% in the high-dose group. | Tremor was the most frequent side effect. No significant effects on ECG, heart rate, or blood pressure. |

| Long-term COPD study[21][26] | Inhaled | 20 patients with stable COPD | 20 µg three times a day for 52 weeks | Significant improvement in FEV1, FVC, and 6-minute walking distance. | Well-tolerated over the long term. |

| Bioequivalence study[1][23] | Dry Powder Inhaler vs. MDI | 16 patients with bronchial asthma | 20 µg single dose | The new DPI was found to be bioequivalent to the approved MDI in terms of FEV1 AUC and peak FEV1. | Both formulations were well-tolerated. |

Post-Marketing Surveillance and Real-World Evidence

Conclusion: A Lasting Legacy in Respiratory Medicine

The discovery and development of this compound represent a significant advancement in the field of respiratory pharmacology. Through a dedicated research program, scientists at Otsuka Pharmaceutical successfully designed and synthesized a potent and selective β2-adrenergic agonist with a distinct chemical structure and a favorable therapeutic profile. Its journey from a novel chemical entity to a widely used bronchodilator is a testament to the power of systematic drug discovery and development. This technical guide has provided a comprehensive overview of this journey, from its chemical origins to its clinical application, offering valuable insights for the next generation of respiratory drug discovery and development.

References

-

chemBK. This compound hydrochloride. Available from: [Link]

- Bertrand, C., et al. (1988).

-

Medical Dialogues. (2023). This compound: Indications, Uses, Dosage, Drugs Interactions, Side effects. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 688563, this compound. Available from: [Link]

- Daffonchio, L., et al. (1989). Beta-adrenoceptor desensitization in a model of experimental asthma in guinea-pigs.

-

Wikipedia. This compound. Available from: [Link]

- Yoshizaki, S., et al. (1993). Synthesis and pharmacological evaluation of 7-substituted this compound derivatives. Chemical & pharmaceutical bulletin, 41(7), 1305-6.

- Shirai, R., et al. (2018). Evaluation of Bioequivalence Between the New this compound Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double-Blind, Double-Dummy, Crossover Comparison Study: A Phase 3 Study. Clinical pharmacology in drug development, 7(4), 392-399.

- Patsnap. Novel synthesis process of this compound hydrochloride.

- Sastre, J., et al. (1989). [Comparative study of this compound and salbutamol in single inhaled doses]. Medicina clinica, 93(14), 524-7.

-

ClinicalTrials.gov. (2010). Efficacy and Safety Study of this compound Hydrochloride to Treat Patients With Cough Variant Asthma (CVA). Available from: [Link]

- Kemp, J. P., et al. (1985). A placebo-controlled trial of this compound: a new long-acting oral beta 2-agonist in bronchial asthma. The Journal of allergy and clinical immunology, 75(6), 698-705.

- Shioya, T., et al. (2008). Long-term effect of the beta2-receptor agonist this compound on daily life performance and exercise capacity in patients with stable chronic obstructive pulmonary disease. Clinical study with special reference to health-related quality of life and activities of daily living. Arzneimittel-Forschung, 58(3), 123-9.

- Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British journal of pharmacology, 160(5), 1048-61.

- Tinkelman, D. G., et al. (1989). This compound metered-dose inhaler: a multiclinic study evaluating the efficacy and safety in patients with asthma. Annals of allergy, 63(5), 444-8.

- Canning, B. J., & Chou, Y. (2008). The guinea pig as a model for asthma. Current drug targets, 9(6), 452-65.

-

Pharmaceuticals and Medical Devices Agency. (2020). Pharmaceutical Regulations in Japan 2020 - CHAPTER 4.POST-MARKETING SURVEILLANCE OF DRUGS. Available from: [Link]

- Haseda, Y., & Kondo, M. (2021). Effectiveness of drug postmarketing all-case surveillance as a safety measure in Japan.

- Folkerts, G., et al. (2001). A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals.

- Zosky, G. R., & Sly, P. D. (2007). Animal models of asthma. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 37(7), 973-88.

- Acton, D., et al. (1995). Synthesis, structure-activity relationships, and pharmacological evaluation of pyrrolo[3,2,1-ij]quinoline derivatives: potent histamine and platelet activating factor antagonism and 5-lipoxygenase inhibitory properties. Potential therapeutic application in asthma. Journal of medicinal chemistry, 38(4), 669-85.

-

Otsuka America Pharmaceutical, Inc. Research. Available from: [Link]

- Toma, E. (1989). Structure--activity relationship of quinolones. Clinical and investigative medicine. Medecine clinique et experimentale, 12(1), 7-9.

- Kishi, T., et al. (1999). Binding pockets of the beta(1)- and beta(2)-adrenergic receptors for subtype-selective agonists. Molecular pharmacology, 56(5), 875-84.

- van den Berg, F., et al. (2013). Pharmacokinetic study of the oral administration of this compound hydrochloride hydrate 50 µg in healthy adult Japanese men. Arzneimittel-Forschung, 63(1), 16-20.

- Corrias, A., et al. (1988). [this compound in the prevention of recurrent asthmatic bronchitis. Double-blind study].

- Takeda, A., et al. (2021). Real-world Safety and Efficacy of Indacaterol Maleate in Patients with Chronic Obstructive Pulmonary Disease: Evidence from the Long-term Post-marketing Surveillance in Japan. Internal medicine (Tokyo, Japan), 60(15), 2383-2391.

- An, Y., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay guidance manual.

- Schepmann, D., et al. (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha 2C-adrenoceptor antagonists. Journal of medicinal chemistry, 49(10), 3045-55.

- Lee, K., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & medicinal chemistry, 24(21), 5349-5358.

- Shirai, R., et al. (2018). Evaluation of Bioequivalence Between the New this compound Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double-Blind, Double-Dummy, Crossover Comparison Study: A Phase 3 Study. Clinical pharmacology in drug development, 7(4), 392-399.

- Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European journal of medicinal chemistry, 162, 533-545.

- Paterson, J. W., et al. (2013). Tactics for preclinical validation of receptor-binding radiotracers. EJNMMI research, 3(1), 54.

-

Pharmaceuticals and Medical Devices Agency. Post-marketing Safety Measures of medical devices. Available from: [Link]

- Kanniess, F., et al. (2005). Pharmacodynamic study of this compound hydrochloride dry powder inhaler: evaluation of pharmacodynamic equivalence between this compound hydrochloride dry powder inhaler and this compound hydrochloride metered-dose inhaler in asthma patients in a randomized, double-dummy, double-blind crossover manner. Methods and findings in experimental and clinical pharmacology, 27(6), 399-403.

- Yoshida, N., et al. (2009). This compound potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts. International archives of allergy and immunology, 150(4), 352-8.

Sources

- 1. Evaluation of Bioequivalence Between the New this compound Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double-Blind, Double-Dummy, Crossover Comparison Study: A Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of 7-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta-adrenoceptor desensitization in a model of experimental asthma in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. Novel synthesis process of this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. A placebo-controlled trial of this compound: a new long-acting oral beta 2-agonist in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound metered-dose inhaler: a multiclinic study evaluating the efficacy and safety in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. CN107184555A - A kind of this compound Hydrochloride granule and preparation method thereof - Google Patents [patents.google.com]

- 16. Japan Revises Regulations on Post-Marketing Surveillance [idec-inc.com]

- 17. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Long-term effect of the beta2-receptor agonist this compound on daily life performance and exercise capacity in patients with stable chronic obstructive pulmonary disease. Clinical study with special reference to health-related quality of life and activities of daily living - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacokinetic study of the oral administration of this compound hydrochloride hydrate 50 µg in healthy adult Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [Comparative study of this compound and salbutamol in single inhaled doses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Pharmacodynamic study of this compound hydrochloride dry powder inhaler: evaluation of pharmacodynamic equivalence between this compound hydrochloride dry powder inhaler and this compound hydrochloride metered-dose inhaler in asthma patients in a randomized, double-dummy, double-blind crossover manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. jpma.or.jp [jpma.or.jp]

- 31. Effectiveness of drug postmarketing all-case surveillance as a safety measure in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Real-world Safety and Efficacy of Indacaterol Maleate in Patients with Chronic Obstructive Pulmonary Disease: Evidence from the Long-term Post-marketing Surveillance in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. pmda.go.jp [pmda.go.jp]

Beyond Bronchodilation: A Technical Guide to the Anti-inflammatory Properties of Procaterol

Abstract

Procaterol, a potent and selective β2-adrenergic receptor agonist, is a well-established bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD). However, a growing body of evidence reveals its significant anti-inflammatory capabilities that extend beyond its effects on airway smooth muscle. This technical guide provides a comprehensive examination of this compound's anti-inflammatory properties, delving into the core molecular mechanisms, providing detailed experimental protocols for their investigation, and summarizing key quantitative data from preclinical and clinical studies. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating the broader therapeutic potential of this compound and other β2-agonists in inflammatory diseases.

Introduction: Re-evaluating this compound's Therapeutic Scope

For decades, the clinical utility of β2-adrenergic receptor agonists like this compound has been primarily attributed to their potent bronchodilatory effects.[1] This action is mediated by the relaxation of bronchial smooth muscle, leading to the widening of the airways.[1] While undeniably crucial for symptomatic relief in respiratory diseases, this focus has overshadowed a wealth of data demonstrating that this compound also exerts direct and potent anti-inflammatory effects.

This guide will move beyond the canonical understanding of this compound as a simple bronchodilator and explore its multifaceted immunomodulatory functions. We will dissect the signaling pathways that underpin these anti-inflammatory actions and provide the technical framework for their further investigation. Understanding these properties is paramount for the rational design of novel therapeutic strategies and for optimizing the clinical use of this important drug class.

Molecular Mechanisms of this compound's Anti-inflammatory Action

The anti-inflammatory effects of this compound are predominantly mediated through the activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) expressed on the surface of numerous immune and structural cells.[1] Activation of these receptors initiates a canonical signaling cascade that ultimately leads to the suppression of pro-inflammatory gene expression and the inhibition of inflammatory cell function.

The Canonical β2-Adrenergic Receptor Signaling Pathway

The primary signaling pathway responsible for this compound's anti-inflammatory effects is the Gs-protein/adenylate cyclase/cAMP/PKA axis. The key steps are as follows:

-

Receptor Binding: this compound binds to the β2-adrenergic receptor on the cell surface.[1]

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[1]

-

Adenylate Cyclase Activation: The α-subunit of the Gs protein dissociates and activates the enzyme adenylate cyclase.[1]

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a crucial second messenger.[1]

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1]

Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.

Downstream Targets and Modulation of Inflammatory Gene Expression

Activated PKA phosphorylates a variety of downstream targets, including transcription factors, which play a critical role in modulating the expression of genes involved in inflammation.

-

Inhibition of NF-κB: Nuclear Factor-kappa B (NF-κB) is a master regulator of pro-inflammatory gene expression.[2][3] PKA can inhibit the NF-κB pathway through multiple mechanisms, including the phosphorylation of the p65 subunit of NF-κB at Ser276, which can alter its transcriptional activity.[4][5][6] this compound has been shown to inhibit the production of Th2-related chemokines in human monocytes and bronchial epithelial cells through a mechanism that may involve the NF-κB pathway.[7]

-

Activation of CREB: PKA can phosphorylate the cAMP response element-binding protein (CREB). While often associated with cell survival and proliferation, CREB can also have anti-inflammatory roles in certain contexts.

-

Modulation of MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are also implicated in inflammatory responses. This compound has been found to suppress poly I:C-induced IP-10 and RANTES expression in bronchial epithelial cells via the MAPK-ERK, JNK, and p38 pathways.[8]

Caption: Downstream signaling pathways modulated by PKA.

Effects of this compound on Key Inflammatory Cells

This compound's anti-inflammatory properties are evident in its effects on a variety of immune cells that are central to the pathogenesis of inflammatory airway diseases.

Eosinophils

Eosinophils are key effector cells in allergic inflammation. This compound has been shown to significantly reduce eosinophil numbers in the bronchoalveolar lavage fluid (BALF) of asthmatic mice.[9][10] Furthermore, it inhibits the adhesion of eosinophils to lung fibroblasts, a crucial step in eosinophil activation and tissue infiltration.[11][12] This inhibition is associated with a decrease in the expression of the adhesion molecules ICAM-1 and VCAM-1 on fibroblasts.[11]

Mast Cells and Basophils

Mast cells and basophils are potent sources of histamine and other inflammatory mediators. This compound dose-dependently inhibits histamine release from lung mast cells after an anti-IgE challenge.

T-Lymphocytes

T-lymphocytes, particularly T-helper 2 (Th2) cells, orchestrate allergic inflammation through the release of cytokines like IL-4 and IL-5. This compound has been shown to weakly decrease the ConA-elicited secretion of IL-4 and IL-5 from peripheral T cells of asthmatic patients.[13]

Neutrophils

While primarily known for their role in bacterial infections, neutrophils also contribute to chronic inflammation. Although this compound therapy has been associated with decreased β-adrenergic function in polymorphonuclear leukocytes (PMNs), its direct effects on neutrophil chemotaxis have been reported to be minimal.

Quantitative Summary of this compound's Anti-inflammatory Effects

The following tables summarize key quantitative findings from various in vitro and in vivo studies, highlighting the dose-dependent anti-inflammatory effects of this compound.

Table 1: In Vitro Effects of this compound on Inflammatory Mediator Release and Cell Function

| Cell Type | Inflammatory Stimulus | Measured Parameter | This compound Concentration | % Inhibition (approx.) | Reference |

| Human Monocytes | Lipopolysaccharide (LPS) | TNF-α release | 10⁻⁷ M | 40% | [1]() |

| BEAS-2B cells | Poly I:C | IP-10 release | 10⁻⁷ M | 60% | [8]([Link]) |

| BEAS-2B cells | Poly I:C | RANTES release | 10⁻⁷ M | 50% | [8]([Link]) |

| NHLF | TNF-α | ICAM-1 expression | 2.9 nM (IC₅₀) | 50% | [11]([Link]) |

| NHLF | TNF-α | VCAM-1 expression | 2.3 nM (IC₅₀) | 50% | [11]([Link]) |

Table 2: In Vivo Effects of this compound on Airway Inflammation

| Animal Model | Inflammatory Challenge | Measured Parameter | This compound Dose | % Reduction (approx.) | Reference |

| Asthmatic Mice | Ovalbumin (OVA) | Eosinophil count in BALF | Clinical Dose Equivalent | Significant reduction | [9]([Link] |

| Asthmatic Children | Intradermal Histamine | Wheal formation | 50 µg (oral) | 15% | [14]([Link]) |

| Asthmatic Children | Intradermal PAF | Wheal formation | 50 µg (oral) | 18% | [14]([Link]) |

Experimental Protocols for Investigating this compound's Anti-inflammatory Properties

Reproducibility is paramount in scientific research. The following sections detail methodologies for assessing the anti-inflammatory effects of this compound.

Protocol for Measuring Cytokine Release from Bronchial Epithelial Cells (BEAS-2B)

This protocol outlines the steps to quantify the inhibitory effect of this compound on cytokine release from the human bronchial epithelial cell line, BEAS-2B.

Materials:

-

BEAS-2B cells

-

Cell culture medium (e.g., LHC-9)

-

This compound hydrochloride

-

Inflammatory stimulus (e.g., Poly I:C, 10 µg/mL)

-

Phosphate-buffered saline (PBS)

-

ELISA kits for target cytokines (e.g., TNF-α, IL-6, IP-10, RANTES)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture BEAS-2B cells in appropriate medium until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Pre-incubation with this compound: Wash the cells with PBS and pre-incubate with various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁷ M) for 1 hour.

-

Inflammatory Stimulation: Add the inflammatory stimulus (e.g., Poly I:C) to the wells and incubate for a specified time (e.g., 12 or 24 hours).[8]

-

Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatants.

-

Cytokine Quantification: Quantify the concentration of the target cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.[15][16][17][18]

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each this compound concentration compared to the stimulated control.

Caption: Workflow for cytokine release assay.

Protocol for Eosinophil Adhesion Assay

This protocol describes how to measure the effect of this compound on the adhesion of eosinophils to normal human lung fibroblasts (NHLF).

Materials:

-

Normal Human Lung Fibroblasts (NHLF)

-

Eosinophils (isolated from peripheral blood)

-

Cell culture medium (e.g., Ham's F-12)

-

This compound hydrochloride

-

TNF-α (1 ng/mL)

-

Eotaxin (100 ng/mL)

-

Reagents for eosinophil peroxidase (EPO) assay

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

NHLF Culture: Culture NHLF in 96-well plates until confluent.

-

NHLF Pre-treatment: Pre-treat the confluent NHLF with TNF-α in the presence of various concentrations of this compound for a specified duration.

-

Eosinophil Stimulation: Stimulate isolated eosinophils with eotaxin.

-

Co-culture: Add the eotaxin-stimulated eosinophils to the pre-treated NHLF monolayers and incubate for 30 minutes.

-

Washing: Gently wash the wells to remove non-adherent eosinophils.

-

Adhesion Quantification: Quantify the number of adherent eosinophils by measuring the residual eosinophil peroxidase (EPO) activity.[12]

-

Data Analysis: Determine the percentage inhibition of eosinophil adhesion by this compound.

Protocol for Mast Cell Degranulation Assay

This protocol details a method to assess the inhibitory effect of this compound on mast cell degranulation using the rat basophilic leukemia cell line (RBL-2H3) as a model.

Materials:

-

RBL-2H3 cells

-

Anti-DNP IgE

-

DNP-HSA (antigen)

-

This compound hydrochloride

-

Tyrode's buffer

-

Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

-

Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Sensitization: Sensitize RBL-2H3 cells with anti-DNP IgE overnight.[10]

-

Washing: Wash the sensitized cells to remove unbound IgE.

-

Pre-incubation with this compound: Pre-incubate the cells with different concentrations of this compound for 30 minutes.

-

Antigen Challenge: Induce degranulation by challenging the cells with DNP-HSA for 1 hour.[10]

-

Supernatant Collection: Collect the supernatants containing the released mediators.

-

β-hexosaminidase Assay: Measure the activity of the released β-hexosaminidase in the supernatants using a colorimetric assay.[10][19][20][21][22]

-

Data Analysis: Calculate the percentage inhibition of degranulation by this compound.

Clinical Evidence and Future Directions

While the majority of the data on this compound's anti-inflammatory effects comes from preclinical studies, some clinical evidence supports these findings. For instance, oral this compound has been shown to have a small but significant inhibitory effect on wheal formation induced by histamine and platelet-activating factor in asthmatic children.[14] Another study found that treatment with this compound was associated with decreased β-adrenergic function in peripheral blood polymorphonuclear leukocytes. However, large-scale clinical trials specifically designed to evaluate the anti-inflammatory effects of this compound by measuring a comprehensive panel of inflammatory biomarkers are still needed.[23][24][25]

The additive or synergistic anti-inflammatory effects observed when this compound is combined with corticosteroids, such as budesonide, are particularly promising.[11][12] This suggests that combination therapies may offer enhanced therapeutic benefits by targeting different aspects of the inflammatory cascade.

Future research should focus on:

-

Elucidating the detailed downstream signaling pathways of PKA in different immune cell types.

-

Conducting well-designed clinical trials to quantify the anti-inflammatory effects of this compound in patients with asthma and COPD, using a broad range of inflammatory biomarkers.

-

Investigating the long-term immunomodulatory effects of this compound and its impact on airway remodeling.

-

Exploring the potential of this compound in other inflammatory conditions beyond respiratory diseases.

Conclusion

The evidence presented in this technical guide clearly demonstrates that this compound is more than just a bronchodilator. Its ability to modulate the function of key inflammatory cells and inhibit the production of pro-inflammatory mediators through the β2-adrenergic receptor signaling pathway highlights its significant anti-inflammatory properties. A deeper understanding and appreciation of these mechanisms will be instrumental in optimizing its therapeutic use and in the development of novel anti-inflammatory strategies for a range of diseases.

References

-

Effect of beta-agonists on production of cytokines by activated T cells obtained from asthmatic patients and normal subjects. PubMed. [Link]

-

Effect of this compound, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness. PubMed. [Link]

-

Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide. PMC. [Link]

-

Effect of this compound on Th2-related chemokines production in human monocyte and bronchial epithelial cells. PubMed. [Link]

-

Effect of this compound, a beta 2-adrenoceptor agonist, on skin whealing response caused by inflammatory mediators in asthmatic children. PubMed. [Link]

-

TNF-α (free) ELISA. Diaclone. [Link]

-

Eosinophil Adhesion to Cholinergic Nerves via ICAM-1 and VCAM-1 and Associated Eosinophil Degranulation. PubMed. [Link]

-

ELISA Kit for Tumor Necrosis Factor Alpha (TNFa). Cloud-Clone Corp. [Link]

-

Studies on the Degranulation of RBL-2H3 Cells Induced by Traditional Chinese Medicine Injections. Scirp.org. [Link]

-

A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. NIH. [Link]

-

β-hexosaminidase release. RBL-2H3 mast cells were sensitized with... ResearchGate. [Link]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. [Link]

-

Eosinophil adhesion to cholinergic nerves via ICAM-1 and VCAM-1 and associated eosinophil degranulation. American Physiological Society Journal. [Link]

-

De-granulation (β-hexosaminidase) Assay Protocol. Applied Biological Materials Inc. [Link]

-

Adhesion of Human Basophils, Eosinophils, and Neutrophils to Interleukin 1-activated Human Vascular Endothelial Cells. Semantic Scholar. [Link]

-

Transcription Factors and Methods for the Pharmacological Correction of Their Activity. MDPI. [Link]

-

A placebo-controlled trial of this compound: a new long-acting oral beta 2-agonist in bronchial asthma. PubMed. [Link]

-

This compound metered-dose inhaler: a multiclinic study evaluating the efficacy and safety in patients with asthma. PubMed. [Link]

-

Effect of Inhaled this compound on Cough Receptor Sensitivity to Capsaicin in Patients With Asthma or Chronic Bronchitis and in Normal Subjects. PubMed. [Link]

-

This compound Potentiates the Anti-Inflammatory Activity of Budesonide on Eosinophil Adhesion to Lung Fibroblasts. Karger Publishers. [Link]

-

This compound potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts. PubMed. [Link]

-

The Regulation of NF-κB Subunits by Phosphorylation. PMC. [Link]

-

Intercellular Adhesion Molecule 1: More than a Leukocyte Adhesion Molecule. MDPI. [Link]

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC. [Link]

-

Targeting Neutrophils for Promoting the Resolution of Inflammation. Frontiers. [Link]

-

Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. PMC. [Link]

-

How transcription factor dynamics control immune responses. Drug Discovery News. [Link]

-

In vitro and in vivo stimulation of neutrophil migration and lymphocyte transformation by thiamine related to inhibition of the peroxidase/H2O2/halide system. NIH. [Link]

-

Dynamic interaction of VCAM-1 and ICAM-1 with moesin and ezrin in a novel endothelial docking structure for adherent leukocytes. NIH. [Link]

-

Suppressive effects of this compound on expression of IP-10/CXCL 10 and RANTES/CCL 5 by bronchial epithelial cells. PubMed. [Link]

-

Transcription factors in the development and treatment of immune disorders. PMC. [Link]

-

FoxO Transcription Factors: Applicability as a Novel Immune Cell Regulators and Therapeutic Targets in Oxidative Stress-Related Diseases. MDPI. [Link]

-

What transcription factors regulate immune cell development?. Patsnap Synapse. [Link]

-

Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. PubMed Central. [Link]

-

Mechanisms of NF-κB p65 and strategies for therapeutic manipulation. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Regulation of NF-κB Subunits by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of this compound on Th2-related chemokines production in human monocyte and bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppressive effects of this compound on expression of IP-10/CXCL 10 and RANTES/CCL 5 by bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. This compound potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of beta-agonists on production of cytokines by activated T cells obtained from asthmatic patients and normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of this compound, a beta 2-adrenoceptor agonist, on skin whealing response caused by inflammatory mediators in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. novamedline.com [novamedline.com]

- 16. cloud-clone.com [cloud-clone.com]

- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Studies on the Degranulation of RBL-2H3 Cells Induced by Traditional Chinese Medicine Injections [scirp.org]

- 20. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. abmgood.com [abmgood.com]

- 23. A placebo-controlled trial of this compound: a new long-acting oral beta 2-agonist in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound metered-dose inhaler: a multiclinic study evaluating the efficacy and safety in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effect of inhaled this compound on cough receptor sensitivity to capsaicin in patients with asthma or chronic bronchitis and in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Procaterol's Impact on Intracellular Adhesion Molecule Expression

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Procaterol, a potent and selective β2-adrenergic receptor agonist, is well-established as a bronchodilator for managing respiratory conditions like asthma.[1][2] However, its therapeutic utility extends beyond smooth muscle relaxation. A growing body of evidence reveals that this compound possesses significant anti-inflammatory properties, a crucial aspect of which is its ability to modulate the expression of key signaling molecules involved in the inflammatory cascade. This guide focuses on a core component of this anti-inflammatory activity: the impact of this compound on the expression of Intracellular Adhesion Molecule-1 (ICAM-1). ICAM-1 is a central player in the recruitment and activation of inflammatory cells, particularly eosinophils, in the airways.[3][4] This document provides a detailed examination of the molecular mechanisms through which this compound downregulates ICAM-1 expression, presents validated experimental protocols to investigate this effect, and discusses the broader therapeutic implications for researchers and drug development professionals.

Foundational Concepts: ICAM-1 and this compound

The Central Role of ICAM-1 in Airway Inflammation

Intracellular Adhesion Molecule-1 (ICAM-1, also known as CD54) is a transmembrane glycoprotein of the immunoglobulin superfamily that is constitutively expressed at low levels on various cell types, including endothelial and epithelial cells.[4][5] During an inflammatory response, its expression is dramatically upregulated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[5][6]

The primary function of ICAM-1 is to mediate the adhesion and transendothelial migration of leukocytes from the bloodstream into inflamed tissues.[5] It serves as a ligand for the β2-integrin Lymphocyte Function-Associated Antigen-1 (LFA-1), which is expressed on the surface of leukocytes, including eosinophils and T-cells.[4] This ICAM-1/LFA-1 interaction is a critical step for the influx of inflammatory cells into the airways, a hallmark of allergic asthma.[3][7][8] Furthermore, ICAM-1 is the primary receptor for the major group of human rhinoviruses (HRV), the pathogens most frequently responsible for acute exacerbations of asthma.[4][9] Upregulated ICAM-1 on airway epithelial cells, therefore, not only amplifies the inflammatory response but also increases susceptibility to viral infections.[9][10]

This compound: A β2-Adrenergic Agonist with Pleiotropic Effects